molecular formula C21H20FN5O2 B3720136 N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]-4-FLUOROBENZAMIDE

N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]-4-FLUOROBENZAMIDE

Cat. No.: B3720136
M. Wt: 393.4 g/mol
InChI Key: MLWUFHMJJMSRFY-UHFFFAOYSA-N
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Description

N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]-4-FLUOROBENZAMIDE is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes a pyrimidine ring, a methoxyphenyl group, and a fluorobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]-4-FLUOROBENZAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine and methoxyphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced techniques like chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]-4-FLUOROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Nucleophiles like halides or electrophiles like alkylating agents under various solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted benzamides or pyrimidines.

Scientific Research Applications

N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]-4-FLUOROBENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]-4-FLUOROBENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2/c1-13-12-14(2)24-20(23-13)27-21(25-17-8-10-18(29-3)11-9-17)26-19(28)15-4-6-16(22)7-5-15/h4-12H,1-3H3,(H2,23,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWUFHMJJMSRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=C(C=C2)OC)/NC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]-4-FLUOROBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]-4-FLUOROBENZAMIDE
Reactant of Route 3
N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]-4-FLUOROBENZAMIDE
Reactant of Route 4
N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]-4-FLUOROBENZAMIDE
Reactant of Route 5
N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]-4-FLUOROBENZAMIDE
Reactant of Route 6
N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(4-METHOXYPHENYL)AMINO]METHYLIDENE]-4-FLUOROBENZAMIDE

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